(2-Amino-5-chlorophenyl)(phenyl)methanol
Overview
Description
(2-Amino-5-chlorophenyl)(phenyl)methanol is a chemical compound with the molecular formula C13H10ClNO. It is a substituted benzophenone derivative, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom . This compound is known for its applications in the synthesis of various pharmaceuticals, particularly benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (2-Amino-5-chlorophenyl)(phenyl)methanol involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the condensation of o-fluorobenzoyl chloride and parachloroanilinum at high temperatures under the action of zinc chloride . This process increases the yield and purity of the product.
Industrial Production Methods
In industrial settings, the preparation of high-purity this compound involves the use of zinc chloride processed by low-temperature dehydration. This method enhances the yield coefficient from 50% to 70% and increases the product purity from less than or equal to 95% to greater than or equal to 98% .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Lithium aluminium hydride is commonly used as a reducing agent.
Substitution: The compound can undergo substitution reactions, particularly in the presence of acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide
Reducing Agents: Lithium aluminium hydride
Acylating Agents: Cyclo-propanecarbonyl chloride, phthalimidoacetyl chloride
Major Products Formed
The major products formed from these reactions include various benzodiazepine derivatives such as prazepam and lorazepam .
Scientific Research Applications
(2-Amino-5-chlorophenyl)(phenyl)methanol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of benzodiazepines, which are used as anxiolytics, sedatives, and muscle relaxants . The compound is also used as an intermediate in the production of other pharmaceuticals, including alprazolam and oxazepam .
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(phenyl)methanol involves its role as a precursor in the synthesis of benzodiazepines. These benzodiazepines exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Benzoyl-4-chloroaniline
- 5-Chloro-2-aminobenzophenone
Uniqueness
(2-Amino-5-chlorophenyl)(phenyl)methanol is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of various benzodiazepines. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in pharmaceutical applications .
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDPXOLONPKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377842 | |
Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7039-50-1 | |
Record name | (2-Amino-5-chloro-phenyl)-phenyl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chlorobenzhydrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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